molecular formula C18H15F2N3S B11185138 3-(4-fluorophenyl)-5-{[(3-fluorophenyl)methyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazole

3-(4-fluorophenyl)-5-{[(3-fluorophenyl)methyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazole

Cat. No.: B11185138
M. Wt: 343.4 g/mol
InChI Key: XLGQRKHUDZAQBB-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-5-{[(3-fluorophenyl)methyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazole is a synthetic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-5-{[(3-fluorophenyl)methyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-fluorophenyl)-5-{[(3-fluorophenyl)methyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-5-{[(3-fluorophenyl)methyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazole involves its interaction with specific molecular targets. The fluorophenyl groups and the triazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The sulfanyl linkage may also play a role in binding to biological molecules, contributing to the compound’s overall effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-fluorophenyl)-5-{[(3-fluorophenyl)methyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazole is unique due to its combination of fluorophenyl groups, sulfanyl linkage, and triazole ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .

Properties

Molecular Formula

C18H15F2N3S

Molecular Weight

343.4 g/mol

IUPAC Name

3-(4-fluorophenyl)-5-[(3-fluorophenyl)methylsulfanyl]-4-prop-2-enyl-1,2,4-triazole

InChI

InChI=1S/C18H15F2N3S/c1-2-10-23-17(14-6-8-15(19)9-7-14)21-22-18(23)24-12-13-4-3-5-16(20)11-13/h2-9,11H,1,10,12H2

InChI Key

XLGQRKHUDZAQBB-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=NN=C1SCC2=CC(=CC=C2)F)C3=CC=C(C=C3)F

Origin of Product

United States

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